



Application Notes and Protocols for D-Cysteine Aminotransferase Activity Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cysteine aminotransferase (DCAT), also known as D-amino acid aminotransferase (DAAT) or D-aspartate transaminase, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of **D-cysteine**.[1][2] This reaction involves the transfer of an amino group from a D-amino acid to an α-keto acid, playing a role in D-amino acid metabolism. [2] Notably, the product of **D-cysteine** transamination, 3-mercaptopyruvate, is a key substrate for 3-mercaptopyruvate sulfurtransferase (MST) in the production of hydrogen sulfide (H₂S), a significant signaling molecule.[1][3][4][5] The enzymatic system of cysteine aminotransferase (CAT) and MST is implicated in cysteine catabolism.[4]

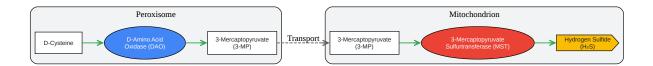
These application notes provide detailed protocols for assessing DCAT activity, which is crucial for studying its physiological roles and for the development of potential therapeutic inhibitors.[6] The assays described herein are fundamental for researchers in biochemistry, pharmacology, and drug development.

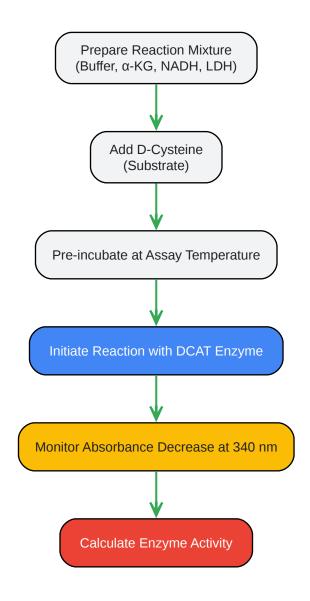
Signaling Pathway: D-Cysteine Dependent Hydrogen Sulfide Production

The enzymatic pathway initiated by **D-cysteine** involves its conversion to 3-mercaptopyruvate (3-MP) by D-amino acid oxidase (DAO) in peroxisomes.[1][3][4] Subsequently, 3-



mercaptopyruvate is utilized by 3-mercaptopyruvate sulfurtransferase (MST), primarily located in the mitochondria, to produce hydrogen sulfide (H₂S).[3][5]





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